![molecular formula C13H20N4O3 B7586994 (2S)-3-(1H-imidazol-5-yl)-2-[(4-methylpiperidine-1-carbonyl)amino]propanoic acid](/img/structure/B7586994.png)
(2S)-3-(1H-imidazol-5-yl)-2-[(4-methylpiperidine-1-carbonyl)amino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-3-(1H-imidazol-5-yl)-2-[(4-methylpiperidine-1-carbonyl)amino]propanoic acid, also known as ZM-241385, is a selective antagonist of the adenosine A2A receptor. It is a chemical compound that has been widely researched for its potential therapeutic applications in various diseases, such as Parkinson's disease, cancer, and inflammation.
Mecanismo De Acción
(2S)-3-(1H-imidazol-5-yl)-2-[(4-methylpiperidine-1-carbonyl)amino]propanoic acid acts as a selective antagonist of the adenosine A2A receptor, which is a G protein-coupled receptor that is widely expressed in the brain and peripheral tissues. Adenosine A2A receptor activation has been linked to various physiological processes, such as neurotransmitter release, inflammation, and cell proliferation. By blocking the adenosine A2A receptor, (2S)-3-(1H-imidazol-5-yl)-2-[(4-methylpiperidine-1-carbonyl)amino]propanoic acid can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2S)-3-(1H-imidazol-5-yl)-2-[(4-methylpiperidine-1-carbonyl)amino]propanoic acid have been extensively studied in various disease models. In Parkinson's disease, adenosine A2A receptor antagonists have been shown to reduce motor symptoms, such as tremors and dyskinesia, by modulating dopamine release in the striatum. In cancer, adenosine A2A receptor antagonists have been shown to inhibit tumor growth and metastasis by modulating immune cell function and angiogenesis. In inflammation, adenosine A2A receptor antagonists have been shown to reduce inflammation by modulating cytokine release and immune cell function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of (2S)-3-(1H-imidazol-5-yl)-2-[(4-methylpiperidine-1-carbonyl)amino]propanoic acid is its selectivity for the adenosine A2A receptor, which allows for specific modulation of this receptor without affecting other adenosine receptor subtypes. Additionally, (2S)-3-(1H-imidazol-5-yl)-2-[(4-methylpiperidine-1-carbonyl)amino]propanoic acid has been shown to have good pharmacokinetic properties, such as high oral bioavailability and long half-life. However, one of the limitations of (2S)-3-(1H-imidazol-5-yl)-2-[(4-methylpiperidine-1-carbonyl)amino]propanoic acid is its potential off-target effects, as adenosine A2A receptor antagonists can also modulate other signaling pathways. Additionally, (2S)-3-(1H-imidazol-5-yl)-2-[(4-methylpiperidine-1-carbonyl)amino]propanoic acid has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for the research of (2S)-3-(1H-imidazol-5-yl)-2-[(4-methylpiperidine-1-carbonyl)amino]propanoic acid. One direction is the further investigation of its therapeutic potential in Parkinson's disease, cancer, and inflammation. Another direction is the development of more selective adenosine A2A receptor antagonists that can potentially provide better therapeutic benefits with fewer off-target effects. Additionally, the use of (2S)-3-(1H-imidazol-5-yl)-2-[(4-methylpiperidine-1-carbonyl)amino]propanoic acid as a tool compound for studying the adenosine A2A receptor signaling pathway can provide insights into the physiological and pathological roles of this receptor.
Métodos De Síntesis
The synthesis of (2S)-3-(1H-imidazol-5-yl)-2-[(4-methylpiperidine-1-carbonyl)amino]propanoic acid involves several steps. The first step is the protection of the carboxylic acid group with a tert-butyloxycarbonyl (Boc) group. The second step is the coupling of the protected amino acid with 4-methylpiperidine-1-carboxylic acid using a coupling reagent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The third step involves the deprotection of the Boc group with trifluoroacetic acid (TFA) to obtain the final product, (2S)-3-(1H-imidazol-5-yl)-2-[(4-methylpiperidine-1-carbonyl)amino]propanoic acid.
Aplicaciones Científicas De Investigación
(2S)-3-(1H-imidazol-5-yl)-2-[(4-methylpiperidine-1-carbonyl)amino]propanoic acid has been extensively studied for its potential therapeutic applications. One of the major areas of research has been in Parkinson's disease, where adenosine A2A receptor antagonists have been shown to reduce motor symptoms in animal models and clinical trials. (2S)-3-(1H-imidazol-5-yl)-2-[(4-methylpiperidine-1-carbonyl)amino]propanoic acid has also been studied for its potential anticancer properties, as adenosine A2A receptor antagonists have been shown to inhibit tumor growth and metastasis. Additionally, (2S)-3-(1H-imidazol-5-yl)-2-[(4-methylpiperidine-1-carbonyl)amino]propanoic acid has been studied for its anti-inflammatory effects, as adenosine A2A receptor antagonists have been shown to reduce inflammation in various disease models.
Propiedades
IUPAC Name |
(2S)-3-(1H-imidazol-5-yl)-2-[(4-methylpiperidine-1-carbonyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3/c1-9-2-4-17(5-3-9)13(20)16-11(12(18)19)6-10-7-14-8-15-10/h7-9,11H,2-6H2,1H3,(H,14,15)(H,16,20)(H,18,19)/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REAXWTXKRYKPTE-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)NC(CC2=CN=CN2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-(1H-imidazol-5-yl)-2-[(4-methylpiperidine-1-carbonyl)amino]propanoic acid |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.